Benzo[b]thiophen-7-amine
Overview
Description
Benzo[b]thiophen-7-amine is an organosulfur compound that belongs to the class of benzothiophenes These compounds are characterized by a fused ring structure consisting of a benzene ring and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzo[b]thiophen-7-amine can be synthesized through several methods. One common approach involves the reaction of o-silylaryl triflates with alkynyl sulfides in the presence of a base, leading to the formation of the benzothiophene scaffold . Another method involves the electrochemical reaction of sulfonhydrazides with internal alkynes, which promotes the formation of benzothiophene motifs .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Benzo[b]thiophen-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether.
Substitution: this compound can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives of this compound.
Scientific Research Applications
Benzo[b]thiophen-7-amine has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Industry: The compound is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of benzo[b]thiophen-7-amine involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound have been shown to inhibit enzymes or receptors involved in disease processes . The exact mechanism can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
- Sertaconazole
- Raloxifene
- DNTT
Properties
IUPAC Name |
1-benzothiophen-7-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XATYIBVSSKQMDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)SC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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